molecular formula C22H22ClN3O2S B6003914 (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B6003914
M. Wt: 427.9 g/mol
InChI Key: CGJALBUALNQYCP-MOSHPQCFSA-N
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Description

The compound (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-14-12-17(26-8-10-28-11-9-26)7-6-16(14)13-20-21(27)25-22(29-20)24-19-5-3-4-18(23)15(19)2/h3-7,12-13H,8-11H2,1-2H3,(H,24,25,27)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJALBUALNQYCP-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)C)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)NC(=NC4=C(C(=CC=C4)Cl)C)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chloro-2-methylaniline with 2-methyl-4-(morpholin-4-yl)benzaldehyde to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidinone ring.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, thereby inhibiting tumor growth. It is also being explored for its anti-inflammatory effects, which could make it useful in treating chronic inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methylbenzylidene]-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (2Z,5Z)-2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one exhibits enhanced biological activity due to the presence of the morpholine ring, which increases its solubility and bioavailability. The chloro and methyl substituents on the aromatic rings also contribute to its unique chemical reactivity and stability.

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